molecular formula C11H9N3S B11201886 2-Thiophen-2-yl-imidazo[1,2-a]pyridin-8-ylamine

2-Thiophen-2-yl-imidazo[1,2-a]pyridin-8-ylamine

Cat. No.: B11201886
M. Wt: 215.28 g/mol
InChI Key: DCUDKFXEELFPKO-UHFFFAOYSA-N
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Description

2-(2-Thienyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound with the molecular formula C11H9N3S. This compound features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine core with a thienyl group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienyl)imidazo[1,2-a]pyridin-8-amine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . Another approach involves the use of iodine as a catalyst to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

2-(2-Thienyl)imidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-thienyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the thienyl group.

    Imidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-(2-Thienyl)imidazo[1,2-a]pyridin-8-amine is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C11H9N3S/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H,12H2

InChI Key

DCUDKFXEELFPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)N)C3=CC=CS3

Origin of Product

United States

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